

Spectroscopic analysis of Piperazine-2-carboxylic acid dihydrochloride

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Compound of Interest

Compound Name: *Piperazine-2-carboxylic acid dihydrochloride*

Cat. No.: *B161418*

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An In-depth Technical Guide to the Spectroscopic Analysis of **Piperazine-2-carboxylic Acid Dihydrochloride**

Introduction

Piperazine-2-carboxylic acid dihydrochloride is a heterocyclic amino acid derivative that serves as a valuable building block in medicinal chemistry and drug development. Its rigid piperazine core and carboxylic acid functionality make it a key component in the synthesis of various pharmacologically active agents. Accurate structural elucidation and purity assessment are critical for its application in research and development. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including detailed experimental protocols and data interpretation.

Molecular and Physicochemical Properties

A summary of the key properties of **piperazine-2-carboxylic acid dihydrochloride** is presented below. This data is essential for sample handling and interpretation of spectroscopic results.

Property	Value	Reference
CAS Number	3022-15-9	[1] [2]
Molecular Formula	C ₅ H ₁₂ Cl ₂ N ₂ O ₂	[3] [4]
Molecular Weight	203.07 g/mol	[1] [2]
Monoisotopic Mass	202.0275830 Da	[3] [4]
IUPAC Name	piperazine-2-carboxylic acid;dihydrochloride	[3]
Physical Form	White to yellow crystalline powder, crystals, or chunks.	
Melting Point	265 °C (decomposition)	[1]

Spectroscopic Data Summary

The following sections provide a detailed analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental spectra can vary based on conditions, this guide outlines the expected characteristic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. As the compound is a dihydrochloride salt, the piperazine nitrogens are protonated, which significantly influences the chemical shifts of adjacent protons and carbons, typically shifting them downfield. Deuterated water (D₂O) or DMSO-d₆ are appropriate solvents for analysis.

Expected ¹H and ¹³C NMR Chemical Shifts:

Atom Position	Expected ¹ H Chemical Shift (δ , ppm)	Expected ¹³ C Chemical Shift (δ , ppm)	Notes
-COOH (Carboxylic Acid)	11.0 - 13.0 (broad s)	170 - 175	The acidic proton signal may be broad or exchange with solvent (e.g., D ₂ O). The carbon signal is a quaternary carbon (Cq).
C2-H (Methine)	3.5 - 4.0 (m)	55 - 60	The proton at the chiral center, adjacent to both a protonated nitrogen and the carboxylic acid group.
Piperazine Ring CH ₂	3.0 - 3.8 (m)	40 - 50	Multiple complex signals for the four CH ₂ groups. Protonation of the nitrogens causes a significant downfield shift.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the dihydrochloride salt is characterized by strong absorptions corresponding to the protonated amines and the carboxylic acid group.

Characteristic IR Absorption Bands:

Wavenumber (cm ⁻¹)	Functional Group & Vibration	Description
3200 - 2500	O-H Stretch (Carboxylic Acid)	Very broad absorption, characteristic of the hydrogen-bonded hydroxyl group.
3000 - 2700	N ⁺ -H Stretch (Ammonium Salt)	Broad and strong bands from the protonated secondary amine groups.
~1730	C=O Stretch (Carboxylic Acid)	Strong, sharp absorption typical for a saturated carboxylic acid carbonyl.
~1200	C-O Stretch (Carboxylic Acid)	Medium to strong absorption.
~1100	C-N Stretch	Absorption corresponding to the carbon-nitrogen bonds within the piperazine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation of the molecule, confirming its molecular weight and aspects of its structure. Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound.

Expected Mass Spectrometry Data:

m/z Value (Expected)	Ion	Description
131.0815	$[M+H]^+$ (of free base)	The protonated molecular ion of the free piperazine-2-carboxylic acid ($C_5H_{10}N_2O_2$). The chlorides are not observed in the positive ion mode.
86.0504	$[M+H - COOH]^+$	A major fragment resulting from the loss of the carboxylic acid group (a mass difference of 45 Da). ^[6]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **piperazine-2-carboxylic acid dihydrochloride** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.^[7]
- Internal Standard: Add a small amount of an internal standard, such as DSS for D₂O or TMS for DMSO-d₆, for chemical shift referencing.
- Instrument Setup:
 - Insert the sample into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve high homogeneity and resolution.
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.

- Set the spectral width to cover a range of 0-14 ppm.
- Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover a range of 0-200 ppm.^[8]
 - A larger number of scans is required due to the low natural abundance of ^{13}C .

IR Spectroscopy Protocol (ATR Method)

Attenuated Total Reflectance (ATR) is a preferred method for this compound as it requires minimal sample preparation and avoids potential halide exchange that can occur with KBr or KCl pellets.^[9]

- Instrument Setup: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Preparation: Place a small amount (a few milligrams) of the solid **piperazine-2-carboxylic acid dihydrochloride** powder directly onto the ATR crystal.
- Measurement:
 - Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
 - Acquire the spectrum, typically by co-adding 16-32 scans over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

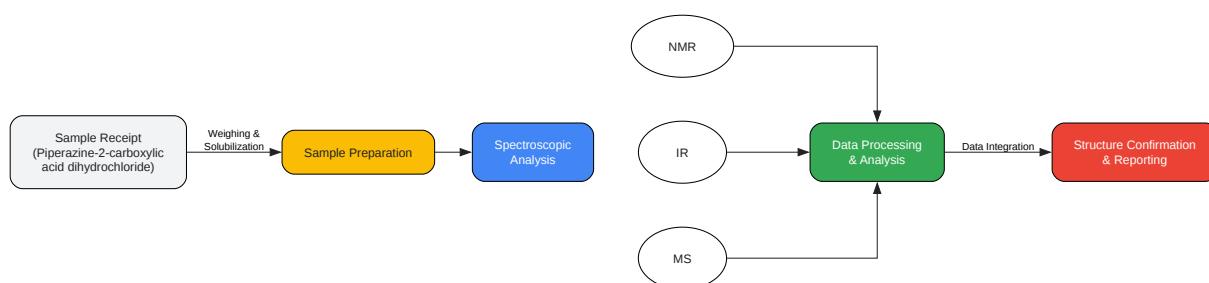
Mass Spectrometry Protocol (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing this polar amino acid derivative.^[6]

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as water/acetonitrile with 0.1% formic acid.
- Chromatography:
 - Technique: Use Hydrophilic Interaction Liquid Chromatography (HILIC) for good retention and separation of the polar analyte.
 - Mobile Phase: A typical gradient might run from a high concentration of acetonitrile (e.g., 95%) with an aqueous buffer (e.g., 10 mM ammonium formate) to a lower concentration of acetonitrile.
- Mass Spectrometry:
 - Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
 - Scan Range: Set the mass analyzer to scan a range that includes the expected molecular ion, for example, m/z 50-300.
 - MS/MS Analysis: To confirm the structure, perform fragmentation analysis (MS/MS) on the parent ion (m/z 131.08) to observe characteristic daughter ions.[10]

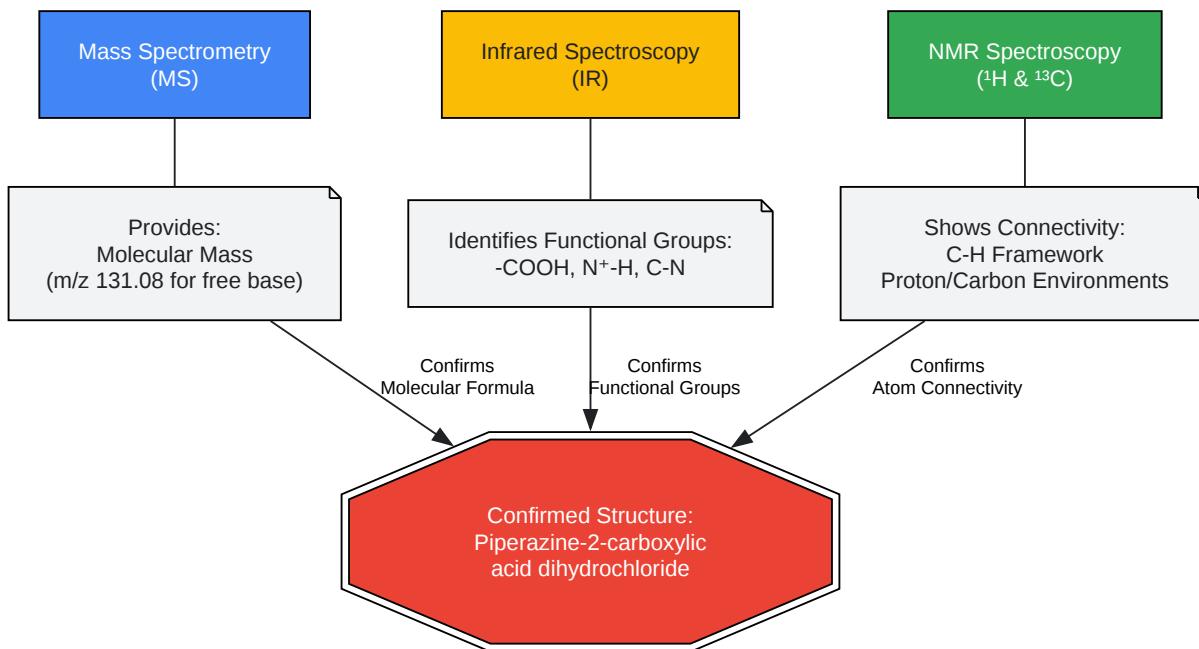
Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and the logical process of using combined spectroscopic data for structural elucidation.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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